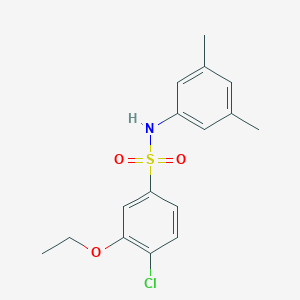
4-chloro-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as Celecoxib and is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. However,
Wirkmechanismus
Celecoxib works by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are molecules that play a crucial role in inflammation and pain. By blocking the activity of COX-2, Celecoxib reduces inflammation and pain.
Biochemical and Physiological Effects:
Celecoxib has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It also has a protective effect on the gastrointestinal tract and can reduce the risk of gastric ulcers. Additionally, Celecoxib has been shown to have a positive effect on cardiovascular health by reducing the risk of heart attack and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Celecoxib in lab experiments is its specificity. As it targets COX-2, it can be used to study the role of COX-2 in various physiological processes. However, one of the limitations of using Celecoxib is that it can have off-target effects. It is important to use appropriate controls and experimental design to minimize these effects.
Zukünftige Richtungen
There are several future directions for the use of Celecoxib in scientific research. One area of research is the development of new cancer therapies that target COX-2. Another area of research is the use of Celecoxib in combination with other drugs to enhance its therapeutic effects. Additionally, Celecoxib has been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders, and further research in this area is warranted.
Conclusion:
In conclusion, 4-chloro-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide, also known as Celecoxib, is a chemical compound that has potential applications in various areas of scientific research. Its specificity and ability to target COX-2 make it a promising candidate for the development of new cancer therapies and the treatment of other diseases. Further research in this area is warranted to fully understand the potential of this compound.
Synthesemethoden
The synthesis of 4-chloro-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide can be achieved through various methods. One of the most common methods is the reaction of 4-chlorobenzenesulfonyl chloride with 3,5-dimethylaniline and ethyl alcohol in the presence of a base. This method has been widely used in the pharmaceutical industry to produce Celecoxib.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas of research is its use in the treatment of cancer. Studies have shown that Celecoxib can inhibit the growth of cancer cells by blocking the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer.
Eigenschaften
Produktname |
4-chloro-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide |
|---|---|
Molekularformel |
C16H18ClNO3S |
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
4-chloro-N-(3,5-dimethylphenyl)-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-4-21-16-10-14(5-6-15(16)17)22(19,20)18-13-8-11(2)7-12(3)9-13/h5-10,18H,4H2,1-3H3 |
InChI-Schlüssel |
BZFHCCUOODLDPH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)Cl |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)

![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)

![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
![4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B278944.png)
![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)



